Vinyl iodide

Cross-coupling Bond dissociation energy Palladium catalysis

Vinyl iodide (CAS 593-66-8), systematically named iodoethene, is a C2 vinylic iodide with molecular weight 153.95 g/mol, density 2.08 g/cm³, and boiling point 55–56°C. As a liquid halogenated alkene, it is supplied commercially with typical technical grade purity of 85% and exhibits light sensitivity requiring storage in cool, dry, well-sealed containers protected from strong oxidizing agents.

Molecular Formula C2H3I
Molecular Weight 153.95 g/mol
CAS No. 593-66-8
Cat. No. B1221373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl iodide
CAS593-66-8
Synonymsvinyl iodide
Molecular FormulaC2H3I
Molecular Weight153.95 g/mol
Structural Identifiers
SMILESC=CI
InChIInChI=1S/C2H3I/c1-2-3/h2H,1H2
InChIKeyGHXZPUGJZVBLGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Iodide CAS 593-66-8: Physical and Procurement Baseline for a Reactive Vinylic Building Block


Vinyl iodide (CAS 593-66-8), systematically named iodoethene, is a C2 vinylic iodide with molecular weight 153.95 g/mol, density 2.08 g/cm³, and boiling point 55–56°C . As a liquid halogenated alkene, it is supplied commercially with typical technical grade purity of 85% and exhibits light sensitivity requiring storage in cool, dry, well-sealed containers protected from strong oxidizing agents . The compound serves as a critical intermediate in organic synthesis, particularly valued for its exceptionally reactive C(sp²)–I bond in transition-metal catalyzed cross-coupling manifolds [1].

Why Vinyl Iodide Cannot Be Substituted: Bond Strength and Reactivity Differentiate Cross-Coupling Performance


The selection of a vinylic halide is a critical determinant of reaction efficiency, stereochemical outcome, and functional group compatibility in cross-coupling applications. Vinyl iodide (C–I bond dissociation energy: 57.6 kcal/mol) exhibits a markedly weaker carbon–halogen bond compared to vinyl bromide (72.1 kcal/mol) and vinyl chloride (83.7 kcal/mol) [1]. This fundamental thermodynamic difference translates directly into kinetically distinct reactivity profiles: vinyl iodides react faster and under milder conditions than their bromide and chloride counterparts in palladium-catalyzed couplings [2]. Furthermore, vinyl iodide's stability under nucleophilic conditions and its tendency to decompose rather than polymerize—unlike other vinyl halides—has direct implications for both synthetic strategy and safe handling [3]. Generic substitution with vinyl bromide or chloride will necessitate higher catalyst loadings, elevated temperatures, or extended reaction times, potentially compromising yields and stereochemical integrity in demanding synthetic sequences.

Quantitative Differentiation of Vinyl Iodide vs. Analogs: Cross-Coupling Reactivity, Spectroscopic Identity, and Material Evidence


Carbon–Halogen Bond Dissociation Energy Defines Vinyl Iodide's Kinetic Superiority in Cross-Coupling

Vinyl iodide's superior reactivity in transition-metal catalyzed cross-coupling reactions is quantitatively rooted in its substantially weaker carbon–halogen bond. The C–I bond dissociation energy is 57.6 kcal/mol, compared to 72.1 kcal/mol for vinyl bromide and 83.7 kcal/mol for vinyl chloride [1]. This thermodynamic differential directly enables faster oxidative addition—the rate-determining step in many catalytic cycles—under milder conditions [2].

Cross-coupling Bond dissociation energy Palladium catalysis

Sonogashira Coupling at Low Temperature Enabled Stereospecific Synthesis Without Racemization

The enhanced reactivity of vinyl iodide enables stereospecific Sonogashira coupling at temperatures as low as −20°C, a condition where vinyl bromides and chlorides exhibit insufficient reactivity. In the asymmetric total synthesis of Disorazole A1 and C1, an enantiopure Z-vinyl iodide underwent Sonogashira coupling at −20°C to room temperature, achieving 58% isolated yield (97% based on recovered starting material) with complete retention of stereochemistry [1]. Another enantiopure E-vinyl iodide coupled with a terminal ynediene at room temperature for 3 hours to give the Lipoxine A5 precursor in excellent yield with perfect functional group compatibility [2].

Sonogashira coupling Stereospecific synthesis Total synthesis

¹H NMR Spectroscopic Differentiation Confirms Vinyl Iodide Identity and Purity

The spectroscopic signature of vinyl iodide provides unambiguous identity confirmation distinct from its halogenated analogs. ¹H NMR chemical shifts for vinyl iodide are δ 6.30 (Ha, trans to I) and δ 5.93 (Hb, cis to I) . These values differ substantially from vinyl bromide (typical shifts: trans-H ~6.1–6.3, cis-H ~5.7–5.9) and vinyl chloride (trans-H ~6.0–6.2, cis-H ~5.5–5.7), enabling rapid identity verification by routine NMR analysis [1].

NMR spectroscopy Quality control Structural confirmation

Unique Polymerization Behavior and Post-Polymerization Modification Handle

Unlike vinyl chloride and vinyl bromide, which are widely employed as monomers in industrial polymerization (e.g., PVC production), vinyl iodide does not readily polymerize but rather decomposes and releases iodide [1]. This divergent behavior enables vinyl iodide to serve instead as a robust chemical handle for post-polymerization modifications. Iodo-yne polymerization produces semifluorinated polymers of at least 6 kDa containing vinyl iodide groups throughout the chain, which can undergo metal-catalyzed cross-coupling or elimination to yield electronically activated alkynes for cycloaddition [2].

Polymer chemistry Post-polymerization modification Iodo-yne polymerization

Metal-Free Chain-End Transformation to Vinyl Iodide Polymers Enables Clean Copper-Catalyzed Diversification

Organocatalyzed chain-end transformation converts iodide-terminated polyacrylates and polymethacrylates to vinyl iodide chain-end polymers in a single step under metal-free conditions [1]. The resulting vinyl iodide terminus serves as a precursor for copper-catalyzed cross-coupling with various thiols (R3–SH) to yield vinyl sulfide chain-end polymers with diverse R3 moieties [2]. This transformation is uniquely accessible to the vinyl iodide terminus; analogous vinyl bromide or chloride end-groups would require harsher conditions or exhibit insufficient reactivity for clean, high-yield diversification.

Organocatalysis Chain-end functionalization Metal-free synthesis

Optimal Application Scenarios for Vinyl Iodide: Where Differentiation Drives Procurement Decisions


Stereospecific Total Synthesis of Natural Products and Pharmaceuticals at Low Temperature

When synthetic routes require cross-coupling of thermally labile or stereochemically sensitive intermediates, vinyl iodide is the preferred electrophilic partner. As demonstrated in the asymmetric total synthesis of Disorazole A1/C1, enantiopure Z-vinyl iodide undergoes Sonogashira coupling at −20°C with complete retention of stereochemistry and 97% yield based on recovered starting material [1]. Vinyl bromide or chloride would not initiate oxidative addition efficiently at these sub-ambient temperatures, making vinyl iodide the enabling reagent for preserving stereochemical integrity while avoiding thermal decomposition of complex intermediates.

Synthesis of Vinyl Iodide-Containing Functional Polymers for Post-Polymerization Diversification

For polymer chemists seeking to install reactive handles for post-polymerization modification, iodo-yne polymerization provides a direct route to semifluorinated polymers bearing vinyl iodide groups throughout the polymer backbone (molecular weight ≥6 kDa) [2]. These vinyl iodide functionalities serve as versatile sites for subsequent metal-catalyzed cross-coupling reactions or elimination to electronically activated alkynes for cycloaddition with azides. Vinyl chloride and bromide cannot serve this function because they readily polymerize as monomers rather than acting as stable, modifiable handles within the polymer architecture.

Metal-Free Synthesis of Chain-End Functionalized Polymers for Advanced Material Design

In applications requiring polymer chain-end diversification without residual transition-metal contamination, the organocatalyzed transformation of iodide-terminated polymers to vinyl iodide chain-end polymers offers a unique, metal-free synthetic entry point [3]. The resulting vinyl iodide terminus can be cleanly elaborated via copper-catalyzed cross-coupling with thiols to yield vinyl sulfide chain-end polymers with tunable R3 moieties. This mild, two-step sequence is uniquely enabled by the reactivity profile of the vinyl iodide functional group; vinyl bromide or chloride end-groups would require harsher activation conditions incompatible with sensitive polymer backbones.

Rapid Identity Confirmation in QC/QA Workflows via Distinct ¹H NMR Signature

For quality control laboratories and procurement specialists, the distinct ¹H NMR shifts of vinyl iodide (δ 6.30 trans to I; δ 5.93 cis to I) provide a rapid, non-destructive method for identity confirmation and purity assessment . This spectroscopic fingerprint differs measurably from vinyl bromide and vinyl chloride due to iodine's pronounced heavy-atom effect on alkene proton shielding, enabling unambiguous compound verification without derivatization or specialized instrumentation beyond routine NMR capability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinyl iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.